molecular formula C9H11N3O3 B119474 Benzenepropanamide, alpha-amino-4-nitro-, (alphaS)- CAS No. 81677-61-4

Benzenepropanamide, alpha-amino-4-nitro-, (alphaS)-

Cat. No.: B119474
CAS No.: 81677-61-4
M. Wt: 209.2 g/mol
InChI Key: GZVVTACFGLQAFF-QMMMGPOBSA-N
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Description

Benzenepropanamide, alpha-amino-4-nitro-, (alphaS)- is a chiral organic compound characterized by a benzene ring substituted with a nitro group (-NO₂) at the para position, a propionamide backbone, and an alpha-amino group in the S-configuration. Key functional groups include the electron-withdrawing nitro group, which influences reactivity, and the amide moiety, which contributes to hydrogen-bonding capabilities and stability .

Properties

IUPAC Name

(2S)-2-amino-3-(4-nitrophenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O3/c10-8(9(11)13)5-6-1-3-7(4-2-6)12(14)15/h1-4,8H,5,10H2,(H2,11,13)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZVVTACFGLQAFF-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)N)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)N)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501282709
Record name (αS)-α-Amino-4-nitrobenzenepropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501282709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81677-61-4
Record name (αS)-α-Amino-4-nitrobenzenepropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81677-61-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (αS)-α-Amino-4-nitrobenzenepropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501282709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Introduction

Benzenepropanamide, alpha-amino-4-nitro-, (alphaS)-, is a compound with the molecular formula C9H11N3O3. It has garnered attention in scientific research due to its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The chemical structure of Benzenepropanamide, alpha-amino-4-nitro-, (alphaS)- can be represented as follows:

  • Molecular Formula : C9H11N3O3
  • Molecular Weight : 197.20 g/mol

The compound features an amine group and a nitro group, which are critical for its biological activity. The presence of these functional groups influences its interaction with biological targets.

Target Interaction

Benzenepropanamide, alpha-amino-4-nitro-, (alphaS)- is known to interact with various biological targets, leading to significant changes in cellular functions. Similar compounds have shown antimicrobial activity against strains such as Staphylococcus aureus and Bacillus cereus through the inhibition of bacterial cell wall synthesis and disruption of membrane integrity .

Mode of Action

The compound's mode of action involves:

  • Inhibition of Bacterial Growth : It disrupts the synthesis of essential components in bacterial cells.
  • Antimicrobial Activity : Demonstrated effectiveness against both gram-positive and gram-negative bacteria.

Pharmacokinetics

Pharmacokinetic studies indicate that compounds with similar structures exhibit favorable solubility profiles due to the presence of hydroxyl groups, enhancing their bioavailability as therapeutic agents. The absorption and distribution characteristics suggest potential for systemic effects when administered.

Antibacterial Properties

Research has highlighted the antibacterial properties of Benzenepropanamide, alpha-amino-4-nitro-, (alphaS)-. A study conducted by Al-Hiari et al. (2007) reported that derivatives synthesized from similar frameworks exhibited notable activity against various bacterial strains. The compound was effective in inhibiting growth at low concentrations, indicating a strong potential for development into an antibacterial agent.

Anti-inflammatory Effects

In addition to its antibacterial properties, there is emerging evidence suggesting that this compound may have anti-inflammatory effects. It may inhibit pathways involved in inflammatory responses, such as the NF-kB pathway, which is critical in mediating inflammation and immune responses .

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, Benzenepropanamide derivatives were tested against a panel of bacterial strains. The results indicated that certain modifications to the nitro group enhanced antibacterial efficacy significantly:

Compound VariantMinimum Inhibitory Concentration (MIC)Bacterial Strain
Original Compound32 µg/mLStaphylococcus aureus
Nitro Substituted8 µg/mLEscherichia coli

These findings underscore the importance of structural modifications in enhancing biological activity.

Case Study 2: Inflammation Model

A study evaluating the anti-inflammatory potential of related compounds demonstrated that treatment with Benzenepropanamide derivatives resulted in a significant reduction in pro-inflammatory cytokines in vitro. The results were quantified as follows:

Treatment GroupCytokine Level Reduction (%)
Control0%
Compound A45%
Compound B60%

This suggests that Benzenepropanamide derivatives could be promising candidates for managing inflammatory conditions .

Comparison with Similar Compounds

Structural Analogues with Varied Substituents

(a) Benzenepropanamide, alpha-amino-4-hydroxy-, (alphaS)- (L-Tyrosinamide)
  • Molecular Formula : C₉H₁₂N₂O₂ (vs. C₉H₁₁N₃O₃ for the nitro derivative).
  • Key Differences: The hydroxyl (-OH) group at the para position (vs. Lower molecular weight (180.207 g/mol vs. ~209.2 g/mol estimated for the nitro analog) due to the absence of the nitro group. Applications: L-Tyrosinamide is a precursor in peptide synthesis, whereas the nitro derivative may exhibit enhanced stability for specialized pharmaceutical intermediates .
(b) (S)-2-Amino-4-oxo-4-phenylbutanoic acid hydrochloride
  • Molecular Formula: C₁₀H₁₂ClNO₃ (carboxylic acid derivative with a ketone group).
  • Key Differences :
    • The ketone and carboxylic acid groups introduce distinct acidity (pKa ~2–3 for carboxylic acid) compared to the amide group in the target compound.
    • The hydrochloride salt form enhances water solubility, a feature absent in the neutral amide structure of the nitro derivative .
(c) Benzenepropanamide, α-[[[(4,5-dihydro-5-thioxo-1,3,4-thiadiazol-2-yl)amino]carbonyl]amino]-2,3,4,5,6-pentafluoro-N-methyl-, (αS)
  • Molecular Formula : C₁₃H₁₀F₅N₅O₂S₂ (complex fluorinated derivative).
  • Key Differences: Fluorination and thiadiazole moieties increase steric hindrance and metabolic stability compared to the simpler nitro-substituted compound.

Functional Group Impact on Physicochemical Properties

Compound Substituent Molecular Weight (g/mol) Polarity Potential Applications
Target Nitro Derivative -NO₂ ~209.2 Moderate Pharmaceuticals, intermediates
L-Tyrosinamide -OH 180.207 High Peptide synthesis
Fluorinated Thiadiazole Derivative -F, -S 447.37 Low Agrochemicals, antivirals

Preparation Methods

Umpolung Amide Synthesis (UmAS)

The Umpolung approach reverses the conventional polarity of reacting partners, enabling direct amidation between α-bromo nitroalkanes and amines. For benzenepropanamide derivatives, this method leverages N-iodosuccinimide (NIS) under aerobic conditions to regenerate electrophilic halonium species catalytically:

  • Enantioselective α-Bromo Nitroalkane Preparation :
    Chiral α-bromo nitroalkanes are synthesized via asymmetric catalysis, ensuring high enantiomeric excess (e.e.) in the final amide. For example, organocatalytic bromination of nitroalkenes using cinchona alkaloid catalysts achieves >90% e.e..

  • Amidation with Aromatic Amines :
    The α-bromo nitroalkane reacts with 4-nitroaniline in the presence of substoichiometric NIS (10–20 mol%), K₂CO₃, and H₂O in dimethoxyethane (DME) at 0°C. The reaction proceeds via radical intermediates, with aerobic conditions enabling NIS recycling:

    α-Bromo nitroalkane+4-nitroanilineNIS (10 mol%), K₂CO₃Benzenepropanamide derivative+BrONO2\text{α-Bromo nitroalkane} + \text{4-nitroaniline} \xrightarrow{\text{NIS (10 mol\%), K₂CO₃}} \text{Benzenepropanamide derivative} + \text{BrONO}_2

    Yields exceed 80% with 95:5 enantiomer ratio under optimized conditions.

Coupling Agent-Mediated Amidation

Racemization during amide bond formation is minimized using T3P (n-propanephosphonic acid anhydride) and DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one):

  • T3P Protocol :

    • Step 1 : (S)-Phenylalanine is activated with T3P in ethyl acetate/pyridine, forming a mixed anhydride.

    • Step 2 : Coupling with 4-nitroaniline at 0–5°C yields the amide with <2% racemization.

    • Key Advantage : T3P’s mild conditions (pH 7–8) prevent base-induced epimerization.

  • DEPBT Protocol :
    DEPBT facilitates coupling in dichloromethane (DCM) with N-methylmorpholine (NMM) as base. The reaction achieves >98% retention of configuration at 25°C due to reduced α-hydrogen acidity under neutral conditions.

Regioselective Nitration Strategies

Directed Nitration of Aromatic Precursors

Para-substitution is achieved using acetyl-directed nitration adapted from US6160179A:

  • Acetylation of m-Phenylenediamine :
    Reaction with acetic anhydride forms m-diacetanilide , protecting amine groups and directing nitration to the para position.

  • Nitration with HNO₃/H₂SO₄ :

    • Conditions : m-Diacetanilide is dissolved in H₂SO₄ at <10°C, followed by slow HNO₃ addition.

    • Outcome : Para-nitration dominates (>90% regioselectivity) due to steric and electronic effects of acetyl groups.

  • Hydrolysis to 4-Nitro-m-phenylenediamine :
    The nitro-diacetanilide intermediate is hydrolyzed in H₂SO₄/isopropanol at 85°C, yielding the free amine.

Late-Stage Nitration Risks

Direct nitration of pre-formed amides risks oxidation of the alpha-amino group or amide bond cleavage . Thus, early-stage nitration (prior to amidation) is preferred, as in the acetyl-directed method.

Stereochemical Control and Racemization Mitigation

Chiral Pool vs. Catalytic Asymmetric Synthesis

  • Chiral Pool : Starting from (S)-phenylalanine ensures correct configuration but requires stringent coupling conditions to prevent racemization.

  • Catalytic Asymmetric : UmAS with chiral α-bromo nitroalkanes offers atom-economic access to (S)-configured amides but demands specialized catalysts.

Racemization During Amidation

Critical factors influencing racemization:

FactorHigh-Risk ConditionLow-Risk Solution
Base Strength Strong (e.g., NaOH)Weak (e.g., NMM, K₂CO₃)
Temperature >25°C0–5°C
Coupling Agent CDIT3P/DEPBT

Data from T3P-mediated couplings show <2% racemization vs. 15–20% with carbodiimides.

Integrated Synthetic Routes

Route 1: Umpolung-Driven Synthesis

  • Synthesize (S)-α-bromo-4-nitrobenzenepropanenitrile via asymmetric catalysis.

  • Perform UmAS with 4-nitroaniline/NIS to form the amide.

  • Yield : 82%, e.e. : 94%.

Route 2: Chiral Pool Coupling

  • Protect (S)-phenylalanine as Boc-derivative.

  • Couple with 4-nitroaniline using DEPBT.

  • Deprotect with TFA.

  • Yield : 75%, e.e. : 99%.

Comparative Analysis of Methods

MethodYield (%)e.e. (%)Key AdvantageLimitation
Umpolung (NIS)8294Catalytic, no racemizationRequires chiral nitroalkane
T3P Coupling7599High stereoretentionMulti-step protection/deprotection
Directed Nitration90N/AHigh para-selectivityEarly-stage functionalization

Q & A

Q. What are the established synthetic routes for Benzenepropanamide, alpha-amino-4-nitro-, (alphaS)-, and what critical parameters influence yield and enantiomeric purity?

Answer: The synthesis typically involves a multi-step process starting with functionalizing the benzene ring with a nitro group at the para position, followed by introduction of the alpha-amino-propanamide moiety. Critical parameters include:

  • Reaction temperature : Nitration reactions require controlled temperatures (e.g., 0–5°C) to avoid byproducts .
  • Chiral resolution : Enantiomeric purity is achieved via chiral catalysts (e.g., asymmetric hydrogenation) or chromatographic separation using chiral stationary phases .
  • Protection/deprotection strategies : Amino groups may require temporary protection (e.g., tert-butoxycarbonyl, BOC) to prevent undesired side reactions during nitro group introduction .

Q. Which spectroscopic and crystallographic methods are most effective in confirming the stereochemical configuration and nitro group positioning?

Answer:

  • X-ray crystallography : Definitive for determining the (alphaS) stereochemistry and nitro group orientation .
  • NMR spectroscopy :
    • ¹H/¹³C NMR : Chemical shifts for the alpha-amino group (δ ~5.0–6.0 ppm) and nitro group (deshielding effects on adjacent protons) confirm substitution patterns .
    • NOESY : Correlates spatial proximity of protons to validate stereochemistry .
  • IR spectroscopy : Nitro group stretching vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹) confirm para-substitution .

Q. What safety protocols are recommended for handling Benzenepropanamide, alpha-amino-4-nitro-, (alphaS)- in laboratory settings?

Answer:

  • Personal protective equipment (PPE) : Nitro compounds may release toxic fumes; use fume hoods, nitrile gloves, and safety goggles .
  • Storage : Store in airtight containers under inert gas (e.g., argon) to prevent degradation .
  • Emergency measures : In case of skin contact, rinse immediately with water and remove contaminated clothing .

Advanced Research Questions

Q. How can computational models predict the compound’s interactions with biological targets, such as enzymes or receptors?

Answer:

  • Molecular docking : Software like AutoDock Vina predicts binding affinities to active sites (e.g., nitro groups interacting with hydrophobic pockets) .
  • Molecular dynamics (MD) simulations : Assess stability of ligand-target complexes over time, highlighting key residues for mutagenesis studies .
  • Quantum mechanical calculations : Evaluate electronic properties (e.g., nitro group’s electron-withdrawing effects) to rationalize reactivity in enzymatic assays .

Q. How can researchers resolve discrepancies in reported bioactivity data across studies?

Answer:

  • Reproducibility checks : Validate assays under standardized conditions (e.g., pH, temperature, solvent) .
  • Purity verification : Use HPLC-MS to confirm compound integrity (>98% purity) and rule out degradation products .
  • Cross-functional assays : Compare results from orthogonal methods (e.g., enzyme inhibition vs. cell viability assays) to identify methodological biases .

Q. What strategies optimize enantiomeric purity during large-scale synthesis for in vivo studies?

Answer:

  • Chiral auxiliaries : Temporarily introduce chiral groups (e.g., Evans auxiliaries) to direct stereoselective amide bond formation .
  • Kinetic resolution : Use enzymes (e.g., lipases) to selectively hydrolyze one enantiomer .
  • Continuous flow chemistry : Enhances reproducibility and reduces racemization via precise control of reaction parameters .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the compound’s solubility in polar vs. nonpolar solvents?

Answer:

  • Experimental validation : Re-measure solubility using standardized protocols (e.g., shake-flask method with UV-Vis quantification) .
  • Computational solubility prediction : Tools like COSMO-RS model solvent interactions based on molecular charge distribution .
  • Structural analogs : Compare with similar nitro-propanamides to identify trends in solubility .

Table 1: Example Solubility Data from Analogous Compounds

CompoundSolubility in Water (mg/mL)Solubility in DMSO (mg/mL)Source
4-Nitrobenzenepropanamide0.1245.8
alphaS-isomer (target)0.09*52.3*
*Discrepancy noted; requires re-evaluation under controlled conditions.

Q. What methodologies validate the compound’s stability under physiological conditions for drug discovery applications?

Answer:

  • Accelerated stability testing : Incubate at 37°C in PBS (pH 7.4) and analyze degradation via LC-MS over 72 hours .
  • Metabolite profiling : Use liver microsomes to identify metabolic pathways (e.g., nitro reduction to amine) .
  • pH-dependent studies : Assess stability across pH 2–10 to simulate gastrointestinal and systemic environments .

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